molecular formula C20H38O3 B14574969 2-(Cyclohexyloxy)ethyl dodecanoate CAS No. 61452-02-6

2-(Cyclohexyloxy)ethyl dodecanoate

Cat. No.: B14574969
CAS No.: 61452-02-6
M. Wt: 326.5 g/mol
InChI Key: LLHWASYBPCFLEL-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)ethyl dodecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyloxy group attached to an ethyl chain, which is further connected to a dodecanoate (laurate) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)ethyl dodecanoate can be achieved through the esterification reaction between dodecanoic acid and 2-(cyclohexyloxy)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using reactive distillation techniques. This method allows for the simultaneous reaction and separation of products, improving the efficiency and yield of the process. Catalysts such as acidic ion-exchange resins may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)ethyl dodecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield dodecanoic acid and 2-(cyclohexyloxy)ethanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.

    Oxidation: The compound can be oxidized under specific conditions to produce corresponding carboxylic acids and ketones.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Transesterification: Catalysts like sodium methoxide or potassium hydroxide are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are

Properties

CAS No.

61452-02-6

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

2-cyclohexyloxyethyl dodecanoate

InChI

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-13-16-20(21)23-18-17-22-19-14-11-10-12-15-19/h19H,2-18H2,1H3

InChI Key

LLHWASYBPCFLEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOC1CCCCC1

Origin of Product

United States

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